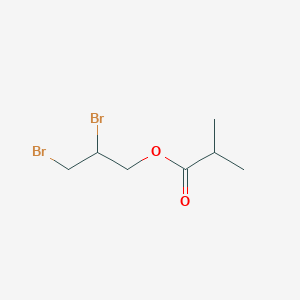

2,3-Dibromopropyl 2-methylpropanoate

Description

Organic halogenated esters are compounds that contain at least one halogen atom and an ester functional group. The presence of halogens, such as bromine, introduces unique electronic and steric properties that can significantly influence the molecule's reactivity, stability, and biological activity. These compounds are of considerable interest in medicinal chemistry, materials science, and synthetic organic chemistry.

Organobromine compounds, characterized by a carbon-bromine bond, are a cornerstone of organic synthesis and are also found in nature. wikipedia.orgnih.gov The carbon-bromine bond is weaker than carbon-chlorine and carbon-fluorine bonds, making organobromine compounds valuable as intermediates in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and organometallic formations. wikipedia.org Their reactivity makes them versatile building blocks for constructing more complex molecules. wikipedia.org Naturally occurring organobromine compounds are surprisingly diverse, with over 1600 known examples, many of which are produced by marine organisms and exhibit interesting biological properties. nih.govrsc.org

Esters are a class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. wisdomlib.org They are defined by the presence of a carbonyl group adjacent to an ether linkage. This functional group is prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. solubilityofthings.comlabxchange.org In chemical systems, the ester group is valued for its versatility. It can act as a protecting group for carboxylic acids, be readily converted into other functional groups, and participate in a range of condensation reactions. teachy.ai The polarity and hydrogen-bonding capabilities of esters influence their physical properties, such as boiling points and solubility. labxchange.org

The 2-methylpropanoate (B1197409) moiety, also known as isobutyrate, is the ester of 2-methylpropanoic acid. This branched-chain carboxylate is found in various natural products. The presence of the methyl group on the alpha-carbon can introduce steric hindrance, which may affect the rate and outcome of reactions at the carbonyl carbon. Esters of 2-methylpropanoic acid are used as flavoring agents and in the synthesis of polymers and pharmaceuticals. The 2-methylpropanoate group can be synthesized through methods such as the oxidation of isobutyraldehyde (B47883) or the hydrocarboxylation of propylene.

Data Tables

Due to the limited availability of specific experimental data for "2,3-Dibromopropyl 2-methylpropanoate," the following tables provide predicted or inferred properties based on the characteristics of its constituent moieties and related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H12Br2O2 |

| Molecular Weight | 287.97 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 200 °C (estimated) |

| Density | > 1.5 g/cm³ (estimated) |

Table 2: Spectroscopic Data Predictions for this compound

| Spectroscopy | Predicted Key Features |

|---|---|

| ¹H NMR | Multiplets for CH2Br and CHBr protons; doublet for CH(CH3)2 proton; singlets or doublets for CH3 protons. |

| ¹³C NMR | Resonances for C=O (ester), C-Br, and aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretching band (~1735 cm⁻¹); C-O stretching bands; C-Br stretching bands. |

| Mass Spectrometry | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

Structure

3D Structure

Properties

CAS No. |

6308-14-1 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

2,3-dibromopropyl 2-methylpropanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

XFXFJLKPISDTFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC(CBr)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,3 Dibromopropyl 2 Methylpropanoate

Reactions Involving the Bromine Substituents

The two bromine atoms attached to adjacent carbon atoms in the propyl chain are the primary sites of reactivity in 2,3-dibromopropyl 2-methylpropanoate (B1197409). The electron-withdrawing nature of the bromine atoms polarizes the carbon-bromine bonds, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. Furthermore, the presence of vicinal bromides opens up pathways for elimination and radical-mediated reactions.

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine atoms in 2,3-dibromopropyl 2-methylpropanoate are electrophilic centers and can undergo nucleophilic substitution reactions. In these reactions, a nucleophile, a species rich in electrons, displaces one or both of the bromide ions. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

Given that the bromine atoms are attached to primary and secondary carbons, the SN2 mechanism is generally favored, especially with strong, unhindered nucleophiles. This mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon is chiral.

Common nucleophiles that can participate in these reactions include:

Hydroxide (B78521) ions (OH⁻)

Alkoxide ions (RO⁻)

Cyanide ions (CN⁻)

Azide ions (N₃⁻)

Amines (RNH₂, R₂NH, R₃N)

Thiolates (RS⁻)

The reaction with a strong nucleophile like sodium iodide in acetone (B3395972) is a classic example of a Finkelstein reaction, which can be used to replace the bromine atoms with iodine.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product(s) |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2,3-Dihydroxypropyl 2-methylpropanoate |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2,3-Dimethoxypropyl 2-methylpropanoate |

| Cyanide | Sodium Cyanide (NaCN) | 2,3-Dicyanopropyl 2-methylpropanoate |

| Azide | Sodium Azide (NaN₃) | 2,3-Diazidopropyl 2-methylpropanoate |

It is important to note that elimination reactions can often compete with nucleophilic substitution, particularly when using strong, bulky bases.

Elimination Reactions to Form Unsaturated Species

The presence of vicinal dibromides in this compound makes it a prime substrate for elimination reactions, leading to the formation of unsaturated compounds. These reactions are typically promoted by strong bases. The mechanism often proceeds via an E2 (bimolecular elimination) pathway, which is a one-step process where the base abstracts a proton from a carbon atom adjacent to the carbon bearing a bromine atom, while simultaneously, the bromide ion departs and a double bond is formed.

Treatment of this compound with a strong base, such as sodium hydroxide or potassium tert-butoxide, can lead to a double dehydrobromination. The first elimination of HBr results in the formation of a vinyl bromide intermediate. A second, more vigorous elimination from the vinyl bromide yields an alkyne. ksu.edu.saksu.edu.salumenlearning.comresearchgate.netlibretexts.org

The regioselectivity of the initial elimination can be influenced by the nature of the base used. A small, strong base like sodium ethoxide tends to favor the formation of the more substituted alkene (Zaitsev's rule), while a bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

Table 2: Products of Elimination Reactions with Different Bases

| Base | Product(s) |

|---|---|

| Sodium Hydroxide (NaOH) | Prop-2-ynyl 2-methylpropanoate |

| Potassium tert-butoxide (KOC(CH₃)₃) | Prop-2-ynyl 2-methylpropanoate |

| Sodium Amide (NaNH₂) | Prop-2-ynyl 2-methylpropanoate |

Radical Reactions and Halogen Atom Transfer

The carbon-bromine bonds in this compound can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or upon exposure to UV light. This generates bromine radicals and a carbon-centered radical, which can then participate in a variety of radical chain reactions.

One important radical reaction is halogen atom transfer, where a radical abstracts a bromine atom from the molecule. This process is a key step in many radical-mediated transformations. For instance, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride (Bu₃SnH), the bromine atoms can be replaced by hydrogen atoms in a radical reduction reaction.

Radical cyclization reactions are also possible if an unsaturated moiety is present elsewhere in the molecule or in an intermolecular reaction partner. The initially formed carbon radical can add to a double or triple bond, leading to the formation of a cyclic product.

Organometallic Reactions

While less common for simple alkyl halides compared to aryl or vinyl halides, this compound can potentially participate in certain organometallic reactions. For example, it could react with organocuprates (Gilman reagents) in a coupling reaction, where an alkyl or aryl group from the organocuprate displaces a bromide ion. However, the presence of two bromine atoms and the ester functionality could lead to competing reactions and a mixture of products.

The formation of Grignard reagents from vicinal dihalides is generally not feasible as it typically leads to elimination to form an alkene.

Reactions of the Ester Functionality

The ester group in this compound is another site for chemical transformation, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed back to its constituent carboxylic acid (2-methylpropanoic acid) and alcohol (2,3-dibromopropanol). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Base-catalyzed hydrolysis (saponification) is an irreversible process that is carried out by heating the ester with a strong base, such as sodium hydroxide. The reaction yields the salt of the carboxylic acid (sodium 2-methylpropanoate) and the alcohol (2,3-dibromopropanol).

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 2-methylpropanoate and 2,3-dibromopropanol. This reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol. nih.govresearchgate.netnih.govjbiochemtech.comresearchgate.netmdpi.com

Table 3: Products of Ester Hydrolysis and Transesterification

| Reaction | Reagents | Product(s) |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₂O, H⁺ | 2-Methylpropanoic acid, 2,3-Dibromopropanol |

| Base-catalyzed Hydrolysis | NaOH, H₂O | Sodium 2-methylpropanoate, 2,3-Dibromopropanol |

| Transesterification | Ethanol (excess), H⁺ | Ethyl 2-methylpropanoate, 2,3-Dibromopropanol |

Reduction of the Ester Group to Alcohol

The ester functional group in this compound can be reduced to a primary alcohol, yielding 2,3-dibromo-1-propanol (B41173) and 2-methyl-1-propanol. This transformation typically requires the use of strong reducing agents.

Detailed Research Findings:

Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of esters to primary alcohols. orgoreview.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. The resulting aldehyde is then further reduced to the primary alcohol. Given the strength of LiAlH₄, it is expected to reduce the ester group of this compound to the corresponding alcohols. orgoreview.commasterorganicchemistry.com

However, the presence of the vicinal dibromides introduces a potential complication. Strong reducing agents like LiAlH₄ can also effect the dehalogenation of alkyl halides. This could lead to a mixture of products, including the desired 2,3-dibromo-1-propanol, as well as propanol (B110389) or allyl alcohol if complete or partial dehalogenation occurs.

A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be employed to reduce esters to aldehydes. orgoreview.com By carefully controlling the reaction conditions, specifically using one equivalent of DIBAL-H at low temperatures, it is possible to stop the reduction at the aldehyde stage. Applying these conditions to this compound would theoretically yield 2,3-dibromopropanal (B1202901) and 2-methyl-1-propanol.

| Reducing Agent | Expected Primary Product(s) from Ester Reduction | Potential Side Products | Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dibromo-1-propanol and 2-Methyl-1-propanol | Propanol, Allyl alcohol (due to dehalogenation) | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | 2,3-Dibromopropanal and 2-Methyl-1-propanol | 2,3-Dibromo-1-propanol (if over-reduction occurs) | Anhydrous non-polar solvent (e.g., toluene, hexanes) at low temperature (e.g., -78 °C) |

Amidation and Other Carboxylic Acid Derivative Formations

The ester group of this compound can be converted to amides and other carboxylic acid derivatives through nucleophilic acyl substitution. This typically involves the reaction of the ester with an amine or another suitable nucleophile.

Detailed Research Findings:

The direct amidation of esters is a well-established transformation. nih.gov This reaction can be promoted by various methods, including the use of strong bases, organometallic reagents, or transition metal catalysts. nih.gov For instance, reacting this compound with a primary or secondary amine in the presence of a suitable catalyst would be expected to yield the corresponding N-substituted 2-methylpropanamide and 2,3-dibromo-1-propanol.

The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. Lewis acids can activate the ester carbonyl group towards nucleophilic attack. Alternatively, strong bases can deprotonate the amine, increasing its nucleophilicity.

Besides amidation, other carboxylic acid derivatives can be formed. Transesterification, for example, can occur by reacting the ester with a different alcohol in the presence of an acid or base catalyst. Hydrolysis of the ester, typically under acidic or basic conditions, would yield 2-methylpropanoic acid and 2,3-dibromo-1-propanol.

| Reagent | Expected Product(s) | General Reaction Type | Typical Conditions |

|---|---|---|---|

| Primary or Secondary Amine (R¹R²NH) | N,N-R¹,R²-2-methylpropanamide and 2,3-Dibromo-1-propanol | Amidation | Base-catalyzed (e.g., NaNH₂, KOtBu) or metal-catalyzed (e.g., Ni, Pd complexes) |

| Alcohol (R'OH) | This compound (if R'OH is 2,3-dibromo-1-propanol) or other esters | Transesterification | Acid or base catalysis |

| Water (H₂O) | 2-Methylpropanoic acid and 2,3-Dibromo-1-propanol | Hydrolysis | Acid or base catalysis |

Intermolecular and Intramolecular Rearrangements

The presence of the 2,3-dibromopropyl group in the molecule opens up the possibility of various rearrangement reactions, both within the molecule (intramolecular) and between molecules (intermolecular). These rearrangements are often influenced by the reaction conditions and the presence of catalysts or other reagents.

Detailed Research Findings:

Furthermore, intramolecular substitution reactions are a possibility. For instance, if the ester were to be hydrolyzed to the corresponding carboxylic acid, the resulting carboxylate could potentially act as an intramolecular nucleophile, displacing one of the bromide ions to form a lactone. However, the formation of a four-membered ring in this case would be thermodynamically less favorable.

The possibility of rearrangements involving the carbocation intermediates cannot be ruled out, especially under conditions that favor Sₙ1-type reactions. For example, if a carbocation were to form at one of the bromine-bearing carbons, a hydride or alkyl shift could potentially occur, leading to a rearranged product. However, the stability of such carbocations and the likelihood of these rearrangements would depend heavily on the specific reaction environment.

It is important to note that the reactivity of the 2,3-dibromopropyl group is complex. 2,3-dibromo-1-propanol, which would be formed upon hydrolysis or reduction of the ester, is a known intermediate in the synthesis of various compounds and can undergo further reactions. google.comgoogle.comnih.gov Any transformation of this compound must therefore consider the potential for subsequent reactions of the 2,3-dibromopropyl moiety.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific databases and chemical literature, specific experimental spectroscopic and analytical characterization data for the chemical compound This compound could not be located.

The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, is not available in the public domain for this specific molecule. While information exists for structurally related compounds, such as methyl 2,3-dibromopropionate and other esters of 2-methylpropanoic acid, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs as it would not be scientifically accurate for the target compound.

Therefore, the generation of an article with the specified detailed sections and data tables on the spectroscopic and analytical characterization of this compound is not possible at this time due to the absence of the necessary factual data.

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Macromolecular Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly adept at the analysis of large, non-volatile, and thermally labile molecules. creative-proteomics.com This method involves embedding the analyte into a crystalline matrix of a light-absorbing substance. A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. utoronto.ca These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). utoronto.ca

The primary advantage of MALDI-TOF MS in macromolecular analysis is its ability to generate singly charged molecular ions with minimal fragmentation, which simplifies the resulting mass spectrum. creative-proteomics.com This makes it an invaluable tool for determining the molecular weight distributions of polymers. In studies involving related compounds, such as esters of 2-bromo-2-methylpropanoate (B8525525) linked to poly(oxyalkylene) polymers, MALDI-TOF MS has been successfully used to characterize the detailed molecular structures and confirm the presence of the halogenated end-groups. researchgate.net The technique provides rapid and precise information on the composition and integrity of such macromolecules. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is a cornerstone for the identification and purity assessment of volatile and semi-volatile compounds like 2,3-Dibromopropyl 2-methylpropanoate (B1197409).

In this method, the compound is first vaporized and passed through a GC column, where it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, typically causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a unique "molecular fingerprint." By comparing this fingerprint to established spectral libraries, the identity of the compound can be confirmed with high confidence. The area under the chromatographic peak is proportional to the amount of the substance, allowing for quantitative analysis and purity determination.

This technique has been effectively applied in the analysis of various brominated flame retardants, such as bis(2,3-dibromopropyl) phosphate (B84403) (BDBPP), demonstrating its utility for identifying and quantifying halogenated organic compounds in diverse matrices. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to probe the functional groups within a molecule. Both methods measure the vibrations of atoms in a molecule, which occur at specific, characteristic frequencies corresponding to the energy of different chemical bonds.

Vibrational Analysis of Functional Groups

For 2,3-Dibromopropyl 2-methylpropanoate, IR and Raman spectroscopy can identify key functional groups by detecting their characteristic vibrational frequencies. The right-hand portion of an IR spectrum, typically from ~1500 to 400 cm⁻¹, is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule as a whole, allowing for definitive identification. docbrown.infodocbrown.info

Key functional groups and their expected vibrational frequencies include:

Ester Group (C=O and C-O): A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected in the IR spectrum, typically around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ region.

Alkyl Groups (C-H): C-H stretching vibrations from the methyl and propyl groups are anticipated in the range of 2860-2975 cm⁻¹. docbrown.info Bending vibrations for these groups typically occur between 1370 and 1480 cm⁻¹. docbrown.info

Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations are characteristic of haloalkanes and produce strong absorption bands in the lower frequency (fingerprint) region of the IR spectrum, generally between 500 and 750 cm⁻¹. docbrown.info

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Ester Ether | C-O Stretch | 1000 - 1300 |

| Alkyl | C-H Stretch | 2860 - 2975 |

| Alkyl | C-H Bend | 1370 - 1480 |

| Bromoalkane | C-Br Stretch | 500 - 750 |

Chromatographic Separation and Detection Methods

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, FPD)

Gas chromatography is the primary method for separating volatile compounds. The choice of detector is critical and depends on the chemical nature of the analyte. For a halogenated ester like this compound, several detectors are suitable.

Flame Ionization Detector (FID): The FID is a widely used, robust detector for organic compounds. iltusa.com It works by pyrolyzing the analyte in a hydrogen flame, which produces ions and generates a measurable current. chromatographytoday.com While it offers excellent sensitivity for hydrocarbons, its response is not specific to halogens.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens. iltusa.com It operates by measuring a decrease in a constant current caused by the analyte molecules capturing electrons. Due to the presence of two bromine atoms, this compound would be detected with very high sensitivity by an ECD, making it an ideal choice for trace analysis.

Flame Photometric Detector (FPD): The FPD is primarily used for the specific detection of sulfur and phosphorus-containing compounds. iltusa.comchromatographytoday.com It measures the light emitted when these compounds are burned in a flame. It would not be the detector of choice for a brominated ester lacking sulfur or phosphorus.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogs

For analogs of this compound that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

This method has proven effective in the analysis of larger, more complex brominated compounds. For instance, HPLC has been successfully used for the enantioselective analysis and fractionation of the brominated flame retardant 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). nih.gov By using a chiral stationary phase, researchers were able to separate the individual enantiomers of the molecule, a task not readily achievable by GC. nih.gov This demonstrates the power of HPLC in analyzing complex, non-volatile halogenated compounds and their stereoisomers.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental and biological samples necessitates robust and efficient sample preparation and extraction protocols. The primary objectives of these procedures are to isolate the target analyte from interfering matrix components, pre-concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the chosen analytical technique. While specific validated methods for this compound are not extensively documented in the public literature, established protocols for other brominated flame retardants (BFRs) and compounds of similar polarity and volatility, such as certain pesticides, provide a strong foundation for developing effective extraction strategies. nih.govmdpi.com

The choice of extraction method is highly dependent on the nature of the sample matrix. Generally, these can be categorized into protocols for liquid matrices (e.g., water) and solid or semi-solid matrices (e.g., soil, sediment, and biological tissues).

Protocols for Aqueous Matrices

For the extraction of brominated organic compounds from water samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most commonly employed techniques. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional method that partitions the analyte between the aqueous sample and a water-immiscible organic solvent. nih.gov For compounds with moderate polarity like this compound, solvents such as dichloromethane (B109758) (DCM) or a mixture of n-hexane and acetone (B3395972) are often effective. nih.gov The process typically involves vigorous shaking of the water sample with the extraction solvent in a separatory funnel, followed by the collection of the organic layer. Multiple extractions are usually performed to ensure high recovery. A "salting-out" effect, achieved by adding sodium chloride to the aqueous sample, can enhance the extraction efficiency of polar to semi-polar compounds by decreasing their solubility in the aqueous phase. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and potential for automation. nih.gov This technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. youtube.com For non-polar to moderately polar compounds, reversed-phase sorbents like C18 (octadecyl-bonded silica) are widely used. mdpi.com The general steps for SPE include:

Conditioning: The sorbent is solvated with an organic solvent (e.g., methanol) followed by an equilibration step with reagent water or a buffer. youtube.com

Loading: The water sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent. youtube.com

Washing: The sorbent is washed with a weak solvent to remove co-adsorbed interferences without eluting the analyte of interest. youtube.com

Elution: A strong organic solvent is used to desorb the analyte from the sorbent. youtube.com

A summary of typical parameters for LLE and SPE for analogous compounds is presented below.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Sample Volume | 100 - 1000 mL | 100 - 1000 mL |

| Extraction Solvent | Dichloromethane, n-Hexane/Acetone | Not Applicable |

| Sorbent Type | Not Applicable | C18, Polymeric Sorbents |

| Elution Solvent | Not Applicable | Ethyl Acetate (B1210297), Dichloromethane |

| Additives | Sodium Chloride (Salting-out) | pH adjustment may be necessary |

Protocols for Solid and Semi-Solid Matrices

Extracting this compound from complex solid matrices like soil, sediment, and biological tissues requires more rigorous techniques to overcome strong matrix-analyte interactions.

Soxhlet Extraction: This is a classic and exhaustive extraction method for solid samples. mdpi.com The sample is placed in a thimble and continuously extracted with a cycling condensed solvent, such as a mixture of hexane (B92381) and acetone or toluene. nih.govresearchgate.net While effective, it is time-consuming and requires large volumes of organic solvent.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov This technique significantly reduces solvent consumption and extraction time compared to Soxhlet extraction. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach has gained widespread adoption for the analysis of a variety of analytes, including pesticides and other contaminants, in food and environmental samples. phenomenex.comquechers.eu It is highly suitable for multi-residue analysis and could be adapted for this compound. The procedure involves two main steps:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation from the aqueous component of the sample. nih.govhawach.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix interferences. phenomenex.com For example, primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 is effective for removing lipids. nih.gov

The table below outlines typical parameters for extraction methods applicable to solid matrices, based on protocols for similar brominated compounds.

| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | QuEChERS |

| Sample Weight | 5 - 20 g | 5 - 20 g | 10 - 15 g |

| Extraction Solvent | n-Hexane/Acetone, Toluene | n-Hexane/DCM, Acetone | Acetonitrile |

| Extraction Time | 6 - 24 hours | 15 - 30 minutes | ~1 minute |

| Cleanup Step | Silica (B1680970) gel or Florisil column | In-cell or separate cleanup | Dispersive SPE (d-SPE) |

| d-SPE Sorbents | Not Applicable | Not Applicable | MgSO₄, PSA, C18, GCB |

General Considerations for Sample Preparation

Regardless of the chosen method, several general considerations are crucial for ensuring the quality and reliability of the analytical results:

Homogenization: Solid samples must be thoroughly homogenized to ensure that the portion taken for analysis is representative of the entire sample. For biological tissues, this may involve grinding with a tissue homogenizer, often with a drying agent like anhydrous sodium sulfate. hpst.cz

Internal Standards: The addition of an appropriate internal standard prior to extraction is essential to correct for analyte losses during sample preparation and for variations in instrumental response.

Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated to a small volume and reconstituted in a solvent that is compatible with the analytical instrument (e.g., isooctane (B107328) for GC analysis or methanol/acetonitrile for LC analysis). hpst.cz

Environmental Behavior, Degradation Pathways, and Biogeochemical Cycling

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 2,3-Dibromopropyl 2-methylpropanoate (B1197409), key abiotic mechanisms include its reaction with water (hydrolysis), degradation by light (photolysis), and breakdown under heat (thermal decomposition).

The stability of 2,3-Dibromopropyl 2-methylpropanoate in water is largely determined by the hydrolysis of its ester functional group. Ester hydrolysis is a well-understood chemical process that can be catalyzed by both acids and bases. noaa.gov In typical environmental aqueous systems, this reaction would involve the cleavage of the ester bond, yielding 2,3-dibromopropanol and 2-methylpropanoic acid as the primary products.

Table 1: Potential Hydrolysis Products of this compound

| Reactant | Conditions | Primary Products |

|---|---|---|

| This compound | Aqueous (Acid/Base Catalyzed) | 2,3-Dibromopropanol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Brominated flame retardants (BFRs) and related brominated organic compounds are known to be susceptible to photolysis. nih.gov This process is a significant environmental degradation pathway. nih.gov

For this compound, photolytic degradation would likely proceed via the cleavage of the carbon-bromine (C-Br) bonds, which are typically weaker than carbon-hydrogen or carbon-carbon bonds. This process, known as reductive debromination, results in the stepwise removal of bromine atoms from the molecule. Studies on other compounds containing the 2,3-dibromopropyl moiety, such as Tris(2,3-dibromopropyl) isocyanurate (TBC), have shown that they undergo effective decomposition under UV radiation. researchgate.net The degradation rate is influenced by light intensity and wavelength. nih.govresearchgate.net

The photolysis of this compound could lead to a variety of debrominated intermediates and ultimately to the formation of propenyl 2-methylpropanoate or other less brominated derivatives. The complete degradation pathway can be complex, potentially involving rearrangements and further breakdown of the ester group. nih.gov

Thermal decomposition is the breakdown of a chemical at elevated temperatures. This process is particularly relevant for understanding the fate of chemicals in scenarios such as fires or industrial thermal processes. Research on compounds containing the 2,3-dibromopropyl group, such as Tris(2,3-dibromopropyl) phosphate (B84403) (TBPP) and Tetrabromobisphenol A bis(2,3-dibromopropyl ether), provides insight into the likely thermal decomposition pathways. industrialchemicals.gov.aucurtin.edu.au

Major decomposition of these related compounds begins at temperatures in the range of 260-325°C. industrialchemicals.gov.aucurtin.edu.au A primary decomposition pathway for brominated compounds is the elimination of hydrogen bromide (HBr). nih.gov In the case of this compound, this would likely involve the abstraction of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of HBr and an unsaturated ester. Further decomposition at higher temperatures would lead to the cleavage of the ester bond and the formation of smaller, volatile organic compounds. nih.gov

Table 2: Likely Products of Thermal Decomposition

| Compound | Temperature Range (°C) | Major Decomposition Products |

|---|---|---|

| This compound (projected) | 260 - 325+ | Hydrogen bromide (HBr) |

| Brominated C3-species | ||

| 2-Methylpropanoic acid |

Biotic Transformation and Biodegradation

Biotic processes involve the transformation of a chemical by living organisms, such as bacteria, fungi, and other microorganisms, or through the action of their enzymes. These pathways are critical for the natural attenuation of organic contaminants in soil and water.

The biodegradation of halogenated organic compounds by microbial consortia in soil and groundwater is a key environmental process. mdpi.com For this compound, microbial degradation could occur through several mechanisms. Aerobic biodegradation of similar brominated flame retardants, such as tribromoneopentylalcohol (TBNPA), has been shown to be rapid, with complete debromination occurring within days under laboratory conditions. nih.gov

The initial step in the aerobic degradation of such compounds is often an oxidative process, requiring molecular oxygen and potentially involving a monooxygenase enzyme. mdpi.comnih.gov This initial attack could lead to the cleavage of C-H bonds, followed by rapid debromination. nih.gov Another likely pathway is the microbial hydrolysis of the ester bond via esterase enzymes, which are common in environmental microorganisms. This would yield 2,3-dibromopropanol and 2-methylpropanoic acid, which could then be further degraded individually. Studies have shown that some bacterial consortia can achieve total degradation of brominated compounds, often requiring an additional carbon source to support microbial growth. mdpi.comresearchgate.net Anaerobic biodegradation of similar compounds has been observed to be significantly slower or not to occur at all. nih.gov

Within biological systems, the biotransformation of this compound is likely mediated by specific enzyme systems, most notably the cytochrome P450 (CYP) monooxygenases. nih.gov CYPs are a major family of enzymes responsible for the metabolism of a wide range of foreign compounds (xenobiotics). nih.gov

A well-documented function of CYP enzymes is the oxidative cleavage of esters. nih.gov The proposed mechanism involves the hydroxylation of the carbon atom adjacent to the ester's oxygen atom (the alpha-carbon of the alcohol moiety). nih.gov This creates an unstable intermediate, a geminal hydroxy ester, which then spontaneously decomposes to yield an aldehyde (or ketone) and the corresponding carboxylic acid. nih.gov

In the case of this compound, this enzymatic action would cleave the ester bond, resulting in the formation of 2,3-dibromopropionaldehyde and 2-methylpropanoic acid. The resulting aldehyde and acid would then be subject to further metabolism by other cellular enzymes. This pathway represents a primary mechanism for the detoxification and clearance of the compound in biological systems.

Table 3: Summary of Potential Degradation Pathways

| Degradation Type | Mechanism | Key Intermediates / Products |

|---|---|---|

| Abiotic | ||

| Hydrolysis | Ester bond cleavage | 2,3-Dibromopropanol, 2-Methylpropanoic acid |

| Photolysis | C-Br bond cleavage (Debromination) | Debrominated esters |

| Thermal Decomposition | HBr elimination, bond fission | Hydrogen bromide, brominated hydrocarbons |

| Biotic | ||

| Microbial Degradation | Oxidative debromination, ester hydrolysis | 2,3-Dibromopropanol, debrominated intermediates |

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature regarding the environmental behavior, degradation pathways, and biogeochemical cycling of this specific compound did not yield sufficient data to fulfill the requirements of the requested article outline.

Specifically, no information was found regarding:

Environmental Metabolites and Degradation Products: There is a lack of studies identifying the specific metabolites or degradation products of this compound in various environmental compartments.

Sorption and Desorption Behavior: Data on the sorption and desorption coefficients (such as Koc) in soil and sediment for this compound are not available.

Volatilization: Information regarding the Henry's Law constant or vapor pressure, which would indicate its potential for volatilization from water or soil, could not be located.

Potential for Long-Range Environmental Transport: Without data on its persistence, partitioning behavior (Kow, Koa), and atmospheric half-life, an assessment of its potential for long-range transport cannot be made.

Due to the absence of specific research findings for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline. Further experimental research on this compound is needed to understand its environmental behavior.

Derivatization and Analog Synthesis for Functional Material Development

Modification of the Bromine Moieties for Polymerization Initiation

The structure of 2,3-dibromopropyl 2-methylpropanoate (B1197409) contains three bromine atoms with distinct chemical environments and reactivities. The tertiary bromide on the 2-methylpropanoate (isobutyrate) group is specifically designed for initiating controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu This C-Br bond is readily and reversibly cleaved by a transition-metal catalyst (typically copper-based), generating a radical that initiates the polymerization of vinyl monomers. diva-portal.org

The other two bromine atoms are vicinal (located on adjacent carbons) on the propyl chain. These primary and secondary bromides are significantly less reactive as ATRP initiators under standard conditions compared to the tertiary bromide. cmu.edu This difference in reactivity is crucial, as it allows for selective initiation from the 2-methylpropanoate site, producing a linear polymer with the 2,3-dibromopropyl group at the chain end.

Post-polymerization, these remaining bromine moieties serve as valuable functional handles. They can be transformed into other chemical groups through various nucleophilic substitution reactions. cmu.eduescholarship.org For example, they can be converted to azides for use in "click" chemistry, thiols for thiol-ene reactions, or other functionalities to impart specific properties to the polymer or to allow for subsequent grafting or cross-linking reactions. escholarship.orgrsc.org This ability to selectively modify the bromine groups is fundamental to creating complex, functional materials. nih.gov

Synthesis of Ester Analogs with Varied Alkyl Chains

The synthesis of 2,3-dibromopropyl 2-methylpropanoate is typically achieved through standard esterification methods. The precursor, 2,3-dibromo-1-propanol (B41173), can be synthesized by the bromination of allyl alcohol. google.com This alcohol is then reacted with a derivative of 2-methylpropanoic acid, such as 2-bromo-2-methylpropionyl bromide, in the presence of a base to yield the final ester product. jmaterenvironsci.com

This synthetic route is highly versatile, allowing for the creation of a wide range of ester analogs by simply varying the acyl halide or carboxylic acid used in the esterification step. libretexts.orgorganic-chemistry.org By substituting 2-bromo-2-methylpropionyl bromide with other acyl halides, the properties of the resulting initiator can be fine-tuned. For instance, using acyl halides with longer or different alkyl chains can alter the solubility and thermal properties of the initiator and the resulting polymer.

Table 1: Synthesis of Ester Analogs via Esterification of 2,3-Dibromo-1-propanol

| Acyl Halide Precursor | Resulting Ester Analog | Potential Application |

| 2-Bromo-2-methylpropionyl bromide | This compound | Standard ATRP initiator |

| Propionyl bromide | 2,3-Dibromopropyl propanoate | Modifier for initiator solubility |

| Butyryl chloride | 2,3-Dibromopropyl butanoate | Altering hydrophobicity of polymer α-end |

| Hexanoyl chloride | 2,3-Dibromopropyl hexanoate | Enhanced compatibility with non-polar monomers |

This modular approach enables the synthesis of a library of initiators from a common precursor, each designed for specific polymerization requirements or to introduce desired functionalities at the beginning of the polymer chain. beilstein-journals.org

Incorporation into Polymeric Structures as Monomers or Initiators

Due to the highly reactive tertiary bromide, this compound is primarily employed as a multifunctional initiator rather than as a monomer. cmu.educmu.edu Its incorporation at the beginning of a polymer chain provides a strategic platform for creating advanced macromolecular architectures. diva-portal.org

The efficacy of this compound as an ATRP initiator stems from the 2-bromo-2-methylpropanoate (B8525525) group, which is a well-established and highly efficient initiating moiety. cmu.edu For a successful controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. The tertiary halide in this compound ensures rapid and quantitative initiation, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). diva-portal.orgethz.ch

A typical ATRP process using this initiator would involve the reaction of a monomer with the initiator in the presence of a catalyst system, such as copper(I) bromide (CuBr) and a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The choice of monomer, solvent, and temperature depends on the desired polymer characteristics. A related compound, 2,3-dihydroxypropyl 2-bromo-2-methylpropanoate, has been successfully used as a water-soluble initiator for controlled radical polymerization, highlighting the utility of this structural framework. rsc.org

Table 2: Representative Conditions for ATRP using a 2-Bromo-2-methylpropanoate Initiator

| Parameter | Condition | Purpose |

| Monomer | Styrene, Methyl Methacrylate (MMA), n-Butyl Acrylate | Building blocks of the polymer chain |

| Initiator | This compound | Source of the initial radical and α-chain end |

| Catalyst | Copper(I) Bromide (CuBr) | Reversible deactivator, controls radical concentration |

| Ligand | PMDETA, Me6TREN | Solubilizes the copper catalyst and tunes its activity |

| Solvent | Toluene, Anisole, Dimethylformamide (DMF) | Dissolves reactants and controls reaction viscosity |

| Temperature | 60-110 °C | Provides energy to overcome activation barriers |

The presence of multiple, differentially reactive bromine atoms makes this compound a powerful tool for synthesizing complex polymer architectures. researchgate.net After the primary polymerization is initiated from the tertiary bromide, the resulting linear polymer chain contains a terminal 2,3-dibromopropyl group.

This structure opens pathways to several advanced architectures:

Graft Copolymers: The remaining primary and secondary bromides on the polymer chain can be used as initiation sites for a second ATRP reaction ("grafting from"), creating a polymer with side chains of a different monomer. rsc.org

Branched or Star Polymers: If conditions are altered to activate the less reactive bromides, branched structures can be formed. Alternatively, the terminal bromides can be chemically modified to link multiple polymer chains together, forming star-like macromolecules. nih.govacs.org

Functional Materials: The terminal vicinal dibromides can undergo elimination to form a double bond for subsequent reactions like thiol-ene chemistry, or they can be substituted to attach bioactive molecules, dyes, or other functional moieties. rsc.orgnih.gov

Table 3: Potential Polymer Architectures from a this compound Initiator

| Architecture | Synthetic Strategy | Description |

| α-Functional Linear Polymer | Single ATRP from the tertiary bromide site. | A linear polymer chain with a 2,3-dibromopropyl group at the starting end. |

| Graft Copolymer | 1. Synthesize linear polymer. 2. Use terminal bromides to initiate a second polymerization. | A main polymer backbone with side chains of a different polymer. |

| Star Polymer | 1. Synthesize linear polymer. 2. Couple multiple chains via the terminal bromide groups. | Multiple polymer "arms" linked to a central core. |

| Chain-End Modified Polymer | 1. Synthesize linear polymer. 2. Perform nucleophilic substitution or elimination on terminal bromides. | A linear polymer with a specifically designed functional group at the α-terminus. |

This strategic use of a multifunctional initiator allows for a high degree of control over the final material properties, enabling the development of sophisticated polymers for a wide range of applications. cmu.edu

Advanced Material Applications and Performance Evaluation

Role as a Chemical Intermediate in Specialty Chemical Synthesis

Information regarding the specific role of 2,3-Dibromopropyl 2-methylpropanoate (B1197409) as a chemical intermediate in the synthesis of specialty chemicals is not detailed in available scientific literature. Generally, compounds with bromine atoms and ester functionalities can serve as versatile intermediates. The bromine atoms provide reactive sites for nucleophilic substitution or coupling reactions, allowing for the introduction of other functional groups. The ester group can be hydrolyzed or transesterified. However, specific reaction pathways and the resulting specialty chemicals originating from 2,3-Dibromopropyl 2-methylpropanoate are not documented in the reviewed sources.

Applications in Polymeric Systems

While brominated compounds are widely used as flame retardants in polymeric systems, specific data on the application of this compound is scarce.

The general mechanisms of brominated flame retardants (BFRs) involve both gas-phase and condensed-phase actions. In the gas phase, upon heating, the C-Br bonds cleave, releasing bromine radicals. These radicals can interfere with the chain reactions of combustion in the flame, effectively quenching the fire. In the condensed phase, some BFRs can promote char formation on the polymer surface, which acts as an insulating barrier, slowing down the release of flammable volatiles and heat transfer.

Without specific studies on this compound, it is not possible to detail its predominant mechanism of flame retardancy or to provide quantitative data on its effectiveness in various polymers.

The incorporation of flame retardants can influence the thermal stability and degradation profile of polymers. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these effects. TGA measures the weight loss of a material as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.

No TGA or DSC data for polymers containing this compound were found in the available literature. Therefore, its specific impact on the onset of degradation, the rate of decomposition, and the char yield of any given polymer cannot be reported.

Table 8.1: Hypothetical TGA Data for a Polymer With and Without a Brominated Flame Retardant (Note: This table is for illustrative purposes only, as no specific data for this compound is available.)

| Polymer System | Onset of Degradation (Tonset, °C) | Temperature at Max Decomposition Rate (Tmax, °C) | Char Yield at 600°C (%) |

|---|---|---|---|

| Base Polymer | 350 | 400 | <1 |

Development of Novel Functional Materials

Functional materials are designed to possess specific properties or functions. Halogenated organic compounds can be used as building blocks or modifiers in the synthesis of such materials. For instance, the reactive C-Br bonds could be utilized to graft the molecule onto polymer chains or other substrates to impart specific functionalities like flame retardancy or modified surface properties.

However, there is no information in the public scientific literature detailing the use of this compound in the development of novel functional materials. Research in this area appears to be either non-existent or not publicly disclosed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 2,3-Dibromopropyl 2-methylpropanoate (B1197409). nih.govacs.org These calculations can determine the molecule's most stable conformation by optimizing its geometry to find the lowest energy state. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Furthermore, these methods provide deep insights into the molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict regions of the molecule that are likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. mdpi.com Other calculated parameters, such as electrostatic potential maps, reveal the distribution of charge across the molecule, highlighting electrophilic and nucleophilic sites susceptible to chemical attack. nih.gov Bond dissociation energies (BDE) can also be computed to predict which bonds are most likely to break during a chemical reaction. nih.gov

Table 1: Calculated Molecular Geometry and Electronic Properties of 2,3-Dibromopropyl 2-methylpropanoate

This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.34 |

| O-C (propyl) | 1.45 |

| C-Br | 1.95 |

| Bond Angles (°) | |

| O=C-O | 124.5 |

| C-O-C | 116.8 |

| C-C-Br | 110.2 |

| Electronic Properties | |

| HOMO Energy (eV) | -10.85 |

| LUMO Energy (eV) | -0.92 |

| HOMO-LUMO Gap (eV) | 9.93 |

| Dipole Moment (Debye) | 2.75 |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which are essential for their identification and characterization. nih.govmdpi.com For this compound, theoretical calculations can generate predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. mdpi.com These frequencies correspond to the absorption bands seen in an experimental spectrum. Key predicted vibrations for this molecule would include a strong stretching frequency for the ester carbonyl group (C=O), stretches for the C-O bonds, and vibrations associated with the C-Br bonds. libretexts.orgpressbooks.pubvscht.cz

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. mdpi.com These predictions are invaluable for interpreting experimental NMR data and assigning signals to specific atoms within the molecular structure. pdx.edumsu.edu The predicted shifts would reflect the electronic environment of each proton and carbon atom, influenced by the electronegative bromine and oxygen atoms. orgchemboulder.comchemistrysteps.comoregonstate.edu

Table 2: Predicted Spectroscopic Data for this compound

This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Predicted Peak/Signal | Assignment |

|---|---|---|

| Infrared (IR) | ~1735 cm⁻¹ (strong) | C=O stretch (ester) |

| ~1240 cm⁻¹ (strong) | C-O stretch (asymmetric) | |

| ~2980 cm⁻¹ (medium) | sp³ C-H stretch | |

| ~650 cm⁻¹ (medium) | C-Br stretch | |

| ¹H NMR (ppm) | ~4.0-4.5 | -CH(Br)- |

| ~3.7-3.9 | -CH₂(Br) | |

| ~4.2-4.4 | -O-CH₂- | |

| ~1.2 | -C(CH₃)₂ | |

| ¹³C NMR (ppm) | ~175 | C=O (ester) |

| ~65 | -O-CH₂- | |

| ~50 | -CH(Br)- | |

| ~35 | -CH₂(Br) | |

| ~30 | -C(CH₃)₂ | |

| ~19 | -C(CH₃)₂ |

Modeling Environmental Fate and Degradation Pathways

Computational models are crucial for predicting the environmental persistence, transport, and transformation of chemicals like this compound. acs.org Multimedia fate models can simulate its distribution across different environmental compartments, including air, water, soil, and sediment. wikipedia.org These models use the molecule's physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), as inputs.

The degradation of the compound can also be modeled. Computational chemistry can be used to investigate potential degradation pathways, such as hydrolysis of the ester group or dehalogenation. By calculating the activation energies for different reaction pathways, it is possible to predict the likelihood and rate of these degradation processes. This information is vital for assessing the compound's persistence in the environment and identifying potential breakdown products. researchgate.net Halogenated organic compounds can be persistent and their fate in the environment is a significant area of study. elsevierpure.comrsc.org

Table 3: Predicted Environmental Fate Parameters for this compound

This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.1 | Indicates potential for bioaccumulation |

| Water Solubility (mg/L) | 150 | Moderate solubility affecting transport in aquatic systems |

| Vapor Pressure (Pa) | 0.85 | Low volatility, likely to remain in soil/water |

| Hydrolysis Half-Life (days at pH 7) | 180 | Suggests moderate persistence against abiotic degradation in water |

| Biodegradation Half-Life in Soil (days) | >300 | Suggests high persistence in soil environments |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activities and physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org For this compound, these models can provide valuable screening-level data in the absence of experimental results.

QSPR models would correlate calculated molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties) with physical properties like boiling point, density, and refractive index.

QSAR models could be developed to predict potential toxicity or other biological effects. nih.govnih.gov By comparing the structural features and descriptors of this compound to databases of compounds with known activities, it is possible to estimate its potential to cause adverse effects, such as endocrine disruption, a known concern for some brominated compounds. acs.org These predictive models are essential tools for chemical risk assessment and the design of safer alternatives.

Table 4: Predicted Physicochemical Properties (QSPR) and Toxicological Endpoints (QSAR) for this compound

This table presents hypothetical data for illustrative purposes.

| Model Type | Endpoint | Predicted Value/Classification |

|---|---|---|

| QSPR | Boiling Point (°C) | 245 |

| Density (g/cm³) | 1.68 | |

| Refractive Index | 1.49 | |

| QSAR | Aquatic Toxicity (LC50, mg/L) | 5.5 |

| Mutagenicity (Ames test) | Probable positive | |

| Endocrine Disruption Potential | Requires further investigation |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,3-dibromopropyl 2-methylpropanoate and ensuring batch purity?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–240 nm) to quantify purity. Compare retention times against synthetic standards.

- Spectroscopy : Employ H and C NMR to confirm ester and bromine substitution patterns. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+Na] or [M-H]).

- Impurity Profiling : Reference European Pharmacopoeia (EP) guidelines for related esters, which use spiking experiments with known impurities (e.g., residual alcohols or diastereomers) .

Q. What safety protocols are essential for laboratory handling of this compound?

- Protocols :

- Engineering Controls : Local exhaust ventilation and enclosed reaction systems to minimize inhalation exposure .

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Decontamination : Immediate washing with 10% sodium thiosulfate after skin contact, as recommended for brominated flame retardants .

- Storage : In airtight containers under inert gas (N) to prevent hydrolysis, similar to tris(2,3-dibromopropyl) phosphate storage guidelines .

Q. How can researchers optimize synthetic routes to minimize diastereomeric byproducts?

- Approach :

- Stepwise Bromination : Control reaction temperature (0–5°C) during bromination of 2-methylpropanoate precursors to reduce over-substitution.

- Purification : Gradient silica gel chromatography (hexane:ethyl acetate 10:1) to separate diastereomers, as applied in impurity isolation for structurally related esters .

- Reagent Selection : Use N-bromosuccinimide (NBS) over Br for regioselectivity, as seen in dibromopropanol synthesis .

Advanced Research Questions

Q. How can contradictory data on environmental persistence of this compound be resolved?

- Systematic Analysis :

- Controlled Degradation Studies : Perform OECD 301B (Ready Biodegradability) and 316 (Photolysis) tests under varying pH (4–9) and UV intensities.

- Analytical Validation : Quantify degradation products (e.g., 2-methylpropanoic acid) via LC-MS/MS, referencing EPA’s risk evaluation strategies for brominated esters .

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict hydrolysis rates, using log and bromine substitution patterns as inputs .

Q. What experimental models are suitable for assessing the carcinogenic potential of this compound?

- In Vivo/In Vitro Models :

- Rodent Studies : Oral administration in Sprague-Dawley rats (50–200 mg/kg/day for 24 months) with histopathological analysis of kidney, liver, and forestomach tissues, following protocols for tris(2,3-dibromopropyl) phosphate .

- Genotoxicity Assays : Ames test (TA98 strain) and micronucleus assay in human lymphocytes to evaluate mutagenicity.

- Mechanistic Insights : Measure oxidative stress markers (e.g., 8-OHdG, MDA) and DNA adduct formation via P-postlabeling .

Q. How can proteomic approaches elucidate neurotoxicity mechanisms of this compound?

- Proteomics Workflow :

- Cell Models : Expose SH-SY5Y neuronal cells to subcytotoxic doses (IC–IC) for 24–72 hours.

- O Labeling : Use stable isotope labeling to quantify protein expression changes in pathways like mitochondrial respiration and apoptosis, as demonstrated in tris(2,3-dibromopropyl) isocyanurate studies .

- Pathway Analysis : Integrate data with STRING or KEGG databases to identify disrupted networks (e.g., Nrf2/ARE signaling) .

Data Contradiction & Validation

Q. What strategies address discrepancies in reported hydrolysis rates of this compound?

- Resolution Framework :

- Interlaboratory Comparison : Share samples with independent labs using standardized buffers (e.g., pH 7.4 PBS) and LC-MS/MS protocols.

- Environmental Variables : Control dissolved organic matter (DOM) and ionic strength, which influence ester hydrolysis kinetics .

- Reference Compounds : Include tris(2,3-dibromopropyl) phosphate as a positive control, given its well-documented hydrolysis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.